molecular formula C9H21NO4 B1677522 3,6,9,12-Tetraoxatridecylamine CAS No. 85030-56-4

3,6,9,12-Tetraoxatridecylamine

Cat. No. B1677522
CAS RN: 85030-56-4
M. Wt: 207.27 g/mol
InChI Key: DQTQYVYXIOQYGN-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxatridecylamine, also known as m-PEG4-amine, is a PEG reagent containing an amino (NH2) group . The NH2 group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Synthesis Analysis

The synthesis of 3,6,9,12-Tetraoxatridecylamine involves the use of a PEG reagent containing an amino (NH2) group . The NH2 group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Molecular Structure Analysis

The molecular formula of 3,6,9,12-Tetraoxatridecylamine is C9H21NO4 . Its molecular weight is 207.27 .


Chemical Reactions Analysis

The NH2 group in 3,6,9,12-Tetraoxatridecylamine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .


Physical And Chemical Properties Analysis

3,6,9,12-Tetraoxatridecylamine has a boiling point of 85°C/0.1mmHg (lit.) and a density of 1.005±0.06 g/cm3 (Predicted) . Its refractive index is 1.4440 to 1.4480 .

Scientific Research Applications

  • Tetracycline Antibiotics : The articles discuss the mode of action, applications, and the emergence of bacterial resistance to tetracycline antibiotics, highlighting their importance in treating infections and the challenges posed by antibiotic resistance (Chopra & Roberts, 2001).

  • Molecular Studies on Antibiotic Resistance : There is a focus on the structure and function of enzymes and proteins related to antibiotic resistance, such as the Tet repressor and TetX protein, which modify tetracycline antibiotics and contribute to resistance mechanisms (Orth et al., 1999); (Moore et al., 2005).

  • Photocatalytic and Electrochemical Degradation of Antibiotics : Some articles explore the degradation pathways and the efficiency of photocatalytic and electrochemical methods in removing antibiotics from water, indicating the relevance of these methods in environmental remediation (Wang et al., 2018).

  • Mitochondrial Effects of Tetracyclines : The impact of tetracyclines on mitochondrial function across various models suggests the importance of considering the broader biological effects of these compounds beyond their antimicrobial activity (Moullan et al., 2015).

Safety And Hazards

3,6,9,12-Tetraoxatridecylamine is classified as a dangerous substance. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO4/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTQYVYXIOQYGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234099
Record name 3,6,9,12-Tetraoxatridecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6,9,12-Tetraoxatridecylamine

CAS RN

85030-56-4
Record name 3,6,9,12-Tetraoxatridecan-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85030-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatridecylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085030564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9,12-Tetraoxatridecylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90234099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9,12-tetraoxatridecylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.077.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
D Fan, M Taniguchi, JS Lindsey - The Journal of organic …, 2007 - ACS Publications
5-Methoxy-8,8,18,18-tetramethyl-2,12-di-p-tolylbacteriochlorin (MeO-BC) undergoes regioselective electrophilic bromination with NBS to give the 15-bromo analogue (MeO-BC-Br 15 ) …
Number of citations: 82 pubs.acs.org
YY Huang, P Mroz, T Zhiyentayev… - Journal of medicinal …, 2010 - ACS Publications
Photodynamic therapy (PDT) is a rapidly developing approach to treating cancer that combines harmless visible and near-infrared light with a nontoxic photoactivatable dye, which …
Number of citations: 116 pubs.acs.org
S Su, FS Du, ZC Li - Organic & Biomolecular Chemistry, 2017 - pubs.rsc.org
Maleamic acid derivatives as weakly acid-sensitive linkers or caging groups have been used widely in smart delivery systems. Here we report on the controlled synthetic methods to …
Number of citations: 29 pubs.rsc.org
D Fan - 2008 - repository.lib.ncsu.edu
FAN, DAZHONG. New Synthetic Routes to Porphyrins and Bacteriochlorins.(Under the direction of Dr. Jonathan S. Lindsey.) Porphyrinic macrocyclic compounds which have an 18-π-…
Number of citations: 0 repository.lib.ncsu.edu

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